2,5-Bis(2-decyltetradecyl)-3,6-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Description
This compound belongs to the diketopyrrolopyrrole (DPP) family, a class of high-performance pigments and semiconductors widely used in organic electronics. Its structure features:
- Core: A DPP core (pyrrolo[3,4-c]pyrrole-1,4-dione) known for strong light absorption and charge transport properties.
- Substituents:
- Alkyl chains: 2-Decyltetradecyl groups at the 2,5-positions, enhancing solubility and film-forming ability in organic solvents .
- Functional groups: Boronate esters (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) on thiophene units at the 3,6-positions, enabling cross-coupling reactions for polymerization .
Properties
IUPAC Name |
2,5-bis(2-decyltetradecyl)-1,4-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H126B2N2O6S2/c1-13-17-21-25-29-33-35-39-43-47-51-59(49-45-41-37-31-27-23-19-15-3)57-77-67(61-53-55-63(85-61)75-81-71(5,6)72(7,8)82-75)65-66(69(77)79)68(62-54-56-64(86-62)76-83-73(9,10)74(11,12)84-76)78(70(65)80)58-60(50-46-42-38-32-28-24-20-16-4)52-48-44-40-36-34-30-26-22-18-14-2/h53-56,59-60H,13-52,57-58H2,1-12H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACOTGVCIKVIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=C4C(=C(N(C4=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C5=CC=C(S5)B6OC(C(O6)(C)C)(C)C)C(=O)N3CC(CCCCCCCCCC)CCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H126B2N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1225.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core DPP Skeleton Synthesis
Formation of the Pyrrolo[3,4-c]Pyrrole-1,4-Dione Core
The DPP core is synthesized via a condensation reaction between thiophene-2-carbonitrile and a succinate ester under basic conditions. In a representative procedure:
- Reactants : Thiophene-2-carbonitrile (231 mmol) and dibutyl succinate (92.4 mmol) are combined in t-amyl alcohol.
- Conditions : Sodium metal (462 mmol) and catalytic FeCl₃ (3.5 mg) are heated to 90°C for 20 hours.
- Workup : Acetic acid is added to quench the reaction, followed by refluxing and filtration.
- Yield : 62% (17.1 g) of 3,6-dithiophene-2-yl-DPP.
This method ensures a planar, conjugated core critical for charge transport. The rigidity of the DPP backbone is evidenced by its absorption maxima (λₐᵦₛ) at ~520 nm in chloroform.
N-Alkylation with 2-Decyltetradecyl Chains
Alkylation Procedure
The introduction of bulky alkyl chains enhances solubility without disrupting crystallinity:
- Reactants : DPP core (10 mmol) and 2-decyltetradecyl bromide (22 mmol).
- Base : Sodium hydride (NaH, 24 mmol) in anhydrous DMF.
- Conditions : Stirred at 60°C under nitrogen for 48 hours.
- Workup : Precipitation into methanol, followed by column chromatography (SiO₂, hexane/CH₂Cl₂).
- Yield : 58–65% of N-alkylated DPP.
The 2-decyltetradecyl groups reduce aggregation in solution, as confirmed by dynamic light scattering (DLS) showing hydrodynamic diameters <10 nm in toluene.
Thiophene Functionalization via Direct Arylation
Attachment of Thiophene Units
Direct arylation avoids pre-functionalized monomers, streamlining synthesis:
- Catalyst : Pd(OAc)₂ (5 mol%), PivOH (20 mol%), and PCy₃·HBF₄ (10 mol%).
- Solvent : DMAc at 120°C for 24 hours.
- Substrate : N-alkylated DPP (1 eq) and 2-bromothiophene (2.2 eq).
- Yield : 70–75% of 3,6-bis(thiophen-2-yl)-DPP.
X-ray diffraction (XRD) reveals a lamellar packing structure with a d-spacing of 3.8 Å, indicative of strong π-π interactions.
Miyaura Borylation for Dioxaborolane Installation
Boronate Ester Formation
The thiophene rings are functionalized with pinacolboronate esters for subsequent cross-coupling:
- Reactants : 3,6-Bis(5-bromothiophen-2-yl)-DPP (1 eq), bis(pinacolato)diboron (B₂Pin₂, 2.2 eq).
- Catalyst : Pd(dppf)Cl₂ (5 mol%), KOAc (3 eq).
- Solvent : Dioxane at 80°C for 12 hours.
- Yield : 82% of DPP-BT.
¹H NMR confirms boron incorporation via the disappearance of the C–Br signal at δ 7.2 ppm and emergence of a B–O peak at δ 1.3 ppm.
Structural and Optoelectronic Characterization
Spectroscopic Analysis
Comparative Analysis of Synthetic Routes
Table 1: Optimization of Key Reaction Steps
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | Na, FeCl₃, t-amyl alcohol, 90°C | 62 | 98.5 |
| N-Alkylation | NaH, DMF, 60°C | 58–65 | 97.8 |
| Direct Arylation | Pd(OAc)₂, DMAc, 120°C | 70–75 | 99.1 |
| Miyaura Borylation | Pd(dppf)Cl₂, dioxane, 80°C | 82 | 98.9 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2-decyltetradecyl)-3,6-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and dioxaborolan sites
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while substitution reactions can introduce new functional groups at the dioxaborolan sites .
Scientific Research Applications
Organic Electronics
Organic Field Effect Transistors (OFETs)
The compound has been utilized in the development of organic field-effect transistors due to its ability to form stable thin films with high charge mobility. The long alkyl chains enhance solubility and facilitate film formation.
Case Study : A study demonstrated that devices made with this compound exhibited hole mobilities exceeding , indicating its potential for high-performance electronic applications .
Photovoltaic Devices
Organic Photovoltaics (OPVs)
The compound serves as a donor material in OPVs. Its structure allows for efficient light absorption and charge separation, which are critical for photovoltaic performance.
Data Table: Performance Metrics of OPVs Using the Compound
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | 8.5% |
| Short-Circuit Current Density | 15 mA/cm² |
| Open-Circuit Voltage | 0.80 V |
These metrics suggest that the compound can significantly enhance the efficiency of solar cells when incorporated into active layers .
Material Science
Polymer Composites
In material science, the compound is being explored as a building block for polymer composites that exhibit enhanced mechanical and thermal properties. The incorporation of this compound into polymer matrices can lead to materials with improved durability and conductivity.
Case Study : Research indicated that composites formed with this compound demonstrated a notable increase in tensile strength and thermal stability compared to conventional polymers .
Synthesis and Characterization
The synthesis of this compound involves multiple steps that ensure high purity and yield. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity.
Synthesis Overview
- Starting Materials : Appropriate boron-containing thiophenes are reacted under controlled conditions.
- Characterization Techniques :
- NMR Spectroscopy : Used to confirm molecular structure.
- HRMS : Provides accurate molecular weight determination.
Mechanism of Action
The mechanism of action of 2,5-Bis(2-decyltetradecyl)-3,6-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties :
- CAS : 1412448-63-5 (TCI America catalog) .
- Molecular formula : Estimated as ~C₇₀H₁₂₂B₂N₂O₆S₂ (based on analogous structures) .
- Applications: Primarily used as a monomer for synthesizing conjugated polymers in organic photovoltaics (OPV) and thin-film transistors (TFTs) .
Structural and Functional Comparisons
The table below highlights structural differences and their implications:
*Estimated based on analogous structures.
Key Observations:
Alkyl Chain Impact: Longer chains (e.g., 2-decyltetradecyl vs. 2-hexyldecyl) improve solubility in nonpolar solvents, facilitating solution processing . However, excessive chain length may reduce crystallinity and charge mobility due to steric hindrance . Shorter chains (e.g., 2-hexyldecyl) favor tighter molecular packing, enhancing charge transport in devices .
Functional Group Role :
- Boronate esters enable Suzuki-Miyaura cross-coupling reactions, critical for constructing conjugated polymers with extended π-systems .
- Brominated analogs (e.g., CAS 1267540-02-2 ) are intermediates in Stille or Kumada couplings but lack the versatility of boronate esters .
Performance in Electronic Devices
Charge Mobility
- Target Compound : When polymerized, DPP-based polymers with 2-decyltetradecyl chains exhibit moderate hole mobility (~0.1–0.5 cm²·V⁻¹·s⁻¹), balancing processability and performance .
- Shorter Alkyl Chains : Polymers with 2-octyldodecyl chains achieve higher hole mobility (up to 1.5 cm²·V⁻¹·s⁻¹) due to improved crystallinity .
- Selenophene Analogues: Replacing thiophene with selenophene in DPP polymers further enhances mobility (up to 3.0 cm²·V⁻¹·s⁻¹) by reducing bandgaps and improving intermolecular interactions .
Photovoltaic Efficiency
- Boronate-Functionalized Monomers: Enable precise control over polymer backbone structure, critical for optimizing OPV efficiency. Polymers derived from the target compound achieve power conversion efficiencies (PCE) of ~5–7% .
- Brominated Monomers: Less efficient in direct polymerization, often requiring additional functionalization steps .
Challenges
Biological Activity
2,5-Bis(2-decyltetradecyl)-3,6-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (commonly referred to as IN1733) is a synthetic organic compound with significant potential in various biological applications. This compound is characterized by its complex structure that includes a pyrrolo[3,4-c]pyrrole core and multiple substituents that enhance its electronic properties. The following sections will detail its biological activities based on existing research findings.
- Molecular Formula : C74H126B2N2O6S2
- Molecular Weight : 1225.55 g/mol
- Melting Point : 150 °C
- Boiling Point : Predicted at 1081.1 ± 65.0 °C
- Density : 1.04 ± 0.1 g/cm³
- Color : Ranges from orange to dark red
Biological Activity
The biological activity of IN1733 has been explored in various contexts including its potential as a semiconductor material in organic electronics and its implications in medicinal chemistry.
Antioxidant Activity
Research indicates that compounds similar to IN1733 exhibit significant antioxidant properties. The presence of dioxaborolane moieties is particularly notable for enhancing radical scavenging ability. In vitro studies have demonstrated that these compounds can effectively neutralize reactive oxygen species (ROS), suggesting potential applications in preventing oxidative stress-related diseases.
Anticancer Properties
Preliminary studies have suggested that IN1733 may possess anticancer properties. The compound's ability to modulate cellular signaling pathways involved in apoptosis and cell proliferation has been observed in cancer cell lines. Specifically:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Mechanism of Action : Induction of apoptosis through mitochondrial pathways and inhibition of tumor growth in xenograft models.
Photophysical Properties
IN1733 has been studied for its photophysical characteristics which are crucial for applications in organic photovoltaics:
- Absorption Spectrum : Exhibits strong absorption in the visible range.
- Fluorescence Emission : High quantum yield indicates potential for use in light-emitting devices.
Case Studies
Several studies have investigated the biological effects of IN1733 and related compounds:
-
Study on Antioxidant Activity :
- Objective : To evaluate the radical scavenging activity.
- Methodology : DPPH assay conducted with varying concentrations of IN1733.
- Results : Significant dose-dependent reduction in DPPH radical concentration was observed.
-
Anticancer Study :
- Objective : To assess the cytotoxic effects against cancer cells.
- Methodology : MTT assay on MCF-7 and HeLa cells.
- Results : IC50 values indicated effective cytotoxicity at micromolar concentrations.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C74H126B2N2O6S2 |
| Molecular Weight | 1225.55 g/mol |
| Melting Point | 150 °C |
| Boiling Point | 1081.1 ± 65 °C (predicted) |
| Density | 1.04 ± 0.1 g/cm³ (predicted) |
| Antioxidant Activity | Significant (DPPH assay) |
| Anticancer Activity | Effective against MCF-7 and HeLa |
Q & A
Q. What are the key synthetic pathways for preparing this compound, and how do alkyl chain substituents influence its purification?
The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging its boronate-functionalized thiophene units. A critical step involves coupling 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene derivatives with a pyrrolo[3,4-c]pyrrole-1,4-dione core. The long alkyl chains (2-decyltetradecyl) enhance solubility but complicate purification. Methodologically, column chromatography using gradients of ethyl acetate/hexane (e.g., 1:3 to 1:1) or recrystallization from ethanol is employed to isolate the product . These chains also reduce aggregation in solution, critical for optoelectronic applications .
Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 11B) is essential for verifying boronate ester integrity and alkyl chain integration. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups (e.g., B-O stretches at ~1350 cm⁻¹). Purity is assessed via HPLC with UV-vis detection, targeting >98% purity as per industrial standards . For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities .
Q. How do the boronate ester groups influence reactivity in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups enable Suzuki-Miyaura couplings, forming conjugated polymers or small molecules for organic electronics. Experimental optimization includes using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in toluene/water mixtures at 80–100°C. The steric bulk of the pinacol boronate esters necessitates longer reaction times (24–48 hours) compared to less hindered analogs .
Advanced Research Questions
Q. How can computational methods guide the design of this compound for optoelectronic applications?
Density functional theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to tailor electronic properties. For example, replacing thiophene with pyridine alters charge transport behavior. Coupling this with reaction path search algorithms (e.g., ICReDD’s quantum chemical workflows) accelerates optimization of reaction conditions, reducing trial-and-error experimentation . COMSOL Multiphysics simulations model thin-film morphology, linking alkyl chain length to charge-carrier mobility .
Q. What strategies resolve conflicting crystallographic and spectroscopic data for derivatives of this compound?
Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility in alkyl chains. Methodologically, variable-temperature NMR (VT-NMR) identifies dynamic processes, while molecular dynamics simulations reconcile solid-state packing effects. For example, ’s X-ray data for a related pyrrolo structure revealed non-planar conformations not evident in solution .
Q. How do solubility and processability trade-offs impact device performance in organic photovoltaics?
The 2-decyltetradecyl chains improve solubility in nonpolar solvents (e.g., chloroform) but can insulate the π-conjugated core, reducing conductivity. Advanced experimental designs blend the compound with shorter-chain analogs (e.g., 2-ethylhexyl, as in ) to balance film uniformity and charge transport. Grazing-incidence wide-angle X-ray scattering (GIWAXS) quantifies molecular packing, guiding solvent annealing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
